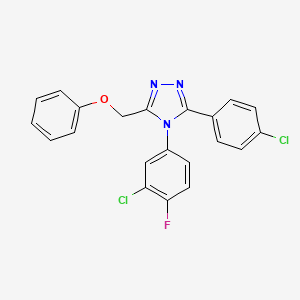
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its complex structure, which includes chloro, fluoro, and phenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the triazole ring.
Substitution Reactions: Introduction of chloro and fluoro groups through nucleophilic substitution.
Phenoxymethyl Group Addition: Using phenol derivatives and appropriate reagents to attach the phenoxymethyl group.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted triazoles.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions and protein binding.
Medicine
Industry
In the industrial sector, the compound may be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups may enhance binding affinity and specificity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro group.
4H-1,2,4-Triazole, 4-(3-chlorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro group.
Uniqueness
The presence of both chloro and fluoro groups in 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- makes it unique, potentially enhancing its reactivity and binding properties compared to similar compounds.
Propriétés
Numéro CAS |
141079-13-2 |
|---|---|
Formule moléculaire |
C21H14Cl2FN3O |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H14Cl2FN3O/c22-15-8-6-14(7-9-15)21-26-25-20(13-28-17-4-2-1-3-5-17)27(21)16-10-11-19(24)18(23)12-16/h1-12H,13H2 |
Clé InChI |
HAYHAGYTNISWID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



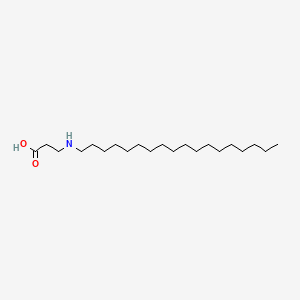
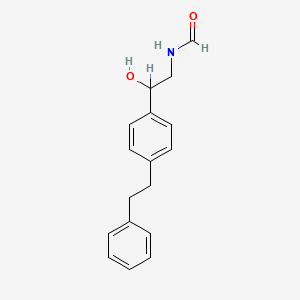
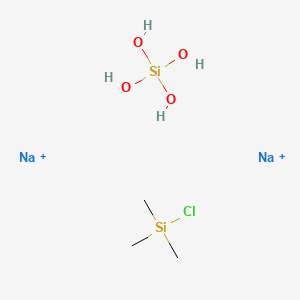
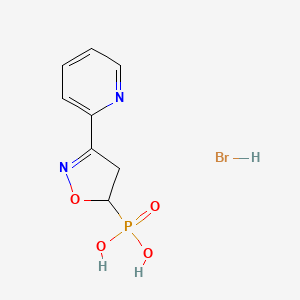


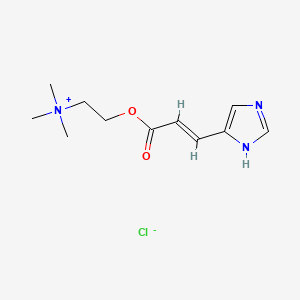


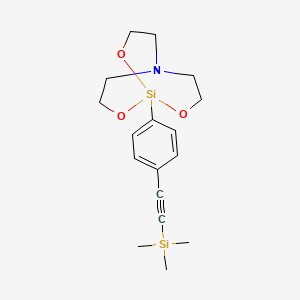


![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
